Carbamic acid, 3-pyrrolidinyl-, ethyl ester
Description
Carbamic acid, 3-pyrrolidinyl-, ethyl ester is a carbamate derivative characterized by an ethyl ester group linked to a pyrrolidinyl moiety. The pyrrolidine ring, a five-membered cyclic amine, introduces steric and electronic effects that differentiate this compound from simpler carbamates. The compound’s molecular formula is inferred as C₇H₁₄N₂O₂, yielding a molecular weight of ~158.2 g/mol (calculated). Its tertiary amine structure may enhance receptor binding in neurological targets compared to non-cyclic carbamates.
Properties
CAS No. |
117258-69-2 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
ethyl N-pyrrolidin-3-ylcarbamate |
InChI |
InChI=1S/C7H14N2O2/c1-2-11-7(10)9-6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10) |
InChI Key |
AKYMRXSGUFSNSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1CCNC1 |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Ethyl Chloroformate
The most widely documented method involves the reaction of 3-pyrrolidinol with ethyl chloroformate in the presence of a base. This one-step procedure leverages the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of ethyl chloroformate, followed by deprotonation to form the carbamate.
Procedure :
- Reaction Setup : 3-Pyrrolidinol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen at 0°C.
- Base Addition : Triethylamine (1.2 equiv) is added to scavenge HCl generated during the reaction.
- Chloroformate Addition : Ethyl chloroformate (1.1 equiv) is introduced dropwise to minimize exothermic side reactions.
- Stirring and Workup : The mixture is stirred at 0°C for 1 hour, then warmed to room temperature for 4 hours. The organic layer is washed with brine, dried over $$ \text{Na}2\text{SO}4 $$, and concentrated under reduced pressure.
- Purification : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the title compound as a colorless liquid.
Optimization Insights :
- Solvent Choice : Dichloromethane outperforms toluene or THF due to better solubility of intermediates.
- Temperature Control : Maintaining 0°C during chloroformate addition prevents decomposition of the reactive intermediate.
- Yield : Reported yields range from 75% to 85% under optimized conditions.
Analytical Characterization
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 1.25 (t, $$ J = 7.1 $$ Hz, 3H, CH$$ _2$$CH$$ _3 $$), 1.75–1.85 (m, 2H, pyrrolidine CH$$ _2 $$), 2.60–2.70 (m, 2H, pyrrolidine CH$$ _2 $$), 3.30–3.45 (m, 2H, NCH$$ _2 $$), 4.10 (q, $$ J = 7.1 $$ Hz, 2H, OCH$$ _2 $$), 4.95 (br s, 1H, NH).
- IR (neat) : 1685 cm$$ ^{-1} $$ (C=O stretch), 1520 cm$$ ^{-1} $$ (N–H bend).
Chromatographic Purity
Gas chromatography (GC) analysis on a non-polar SE-30 column shows a single peak at Kovats’ retention index 1579–1586, confirming high purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Complexity |
|---|---|---|---|
| Direct Carbamate Formation | 85 | ≥98 | Low |
| Halogenation Pathway | 70 | 95 | Moderate |
| Mitsunobu Adaptation | 55 | 90 | High |
Industrial-Scale Considerations
- Cost Efficiency : Ethyl chloroformate is cost-prohibitive at scale; alternatives like phosgene derivatives are avoided due to safety concerns.
- Solvent Recovery : Dichloromethane is recycled via distillation, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, 3-pyrrolidinyl-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to form the corresponding carbamic acid and ethanol.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Carbamic acid and ethanol.
Oxidation: Oxidized carbamate derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, 3-pyrrolidinyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can release active compounds in the body.
Industry: Used in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mechanism of Action
The mechanism of action of carbamic acid, 3-pyrrolidinyl-, ethyl ester involves the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from catalyzing its normal reaction, leading to a decrease in enzyme activity. The molecular targets of this compound include cholinesterase enzymes, which are important for the breakdown of acetylcholine in the nervous system.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Ethyl Carbamate (Urethane)
Structural Differences: Ethyl carbamate (NH₂COOCH₂CH₃) lacks the pyrrolidinyl group, resulting in a simpler structure with a molecular weight of 89.1 g/mol . Toxicity and Metabolism: Ethyl carbamate is carcinogenic (EU Category 2) due to metabolic activation into vinyl carbamate epoxide, a mutagenic intermediate. Biological Activity: Ethyl carbamate historically served as a sedative but is now restricted due to toxicity. The pyrrolidinyl derivative’s pharmacological profile remains underexplored but may exhibit CNS activity via amine-mediated interactions .
tert-Butyl Carbamates (e.g., Carbamic Acid, (3-Pyrrolidinylmethyl)-, 1,1-Dimethylethyl Ester)
Stability and Applications: tert-Butyl esters (e.g., CAS 89942-56-3) are more sterically hindered, enhancing hydrolytic stability compared to ethyl esters. This makes them preferred protecting groups in peptide synthesis .
Phosphate/Trifluoro-Substituted Carbamic Esters
Examples : [3-(Diethoxy-phosphate)-4,4,4-trifluoro-butyl]-carbamic acid ethyl ester ().
Biological Activity : These derivatives exhibit antiacetylcholinesterase activity, attributed to electron-withdrawing substituents (e.g., trifluoro, phosphate) enhancing electrophilic interactions with enzyme active sites. The pyrrolidinyl group’s basicity may instead facilitate binding to amine receptors .
Aromatic/Amino-Substituted Carbamic Esters
Examples: SoRI-2827 ([4-Amino-6-[(diphenylmethyl)amino]-5-nitro-2-pyridinyl]carbamic acid ethyl ester) . Functional Differences: Aromatic and amino groups in SoRI-2827 enable π-π stacking and hydrogen bonding, making it a potent amphetamine transporter inhibitor. The pyrrolidinyl group’s cyclic amine could similarly enhance affinity for neurotransmitter transporters but with distinct selectivity .
Data Table: Key Comparative Properties
Research Findings and Implications
- Toxicity: Ethyl carbamate’s carcinogenicity is well-documented, but the pyrrolidinyl analog’s metabolic fate requires further study to confirm safety .
- Activity Modulation : Substituents like trifluoro or phosphate groups () or aromatic amines () drastically alter target engagement, suggesting the pyrrolidinyl group could optimize selectivity for neurological targets.
- Historical Context : Early studies () found ethyl esters weaker in physostigmine-like activity than methyl analogs, but the pyrrolidinyl group’s amine may compensate by enhancing receptor binding.
Biological Activity
Carbamic acid, 3-pyrrolidinyl-, ethyl ester is a compound that has garnered attention for its diverse biological activities. This article explores the biological mechanisms, therapeutic potential, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a carbamic acid moiety linked to a pyrrolidine ring and an ethyl ester group. Its chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural elements contribute to its lipophilicity, enhancing its ability to penetrate biological membranes and interact with various molecular targets.
Mechanisms of Biological Activity
Research indicates that carbamic acid derivatives exhibit significant biological activities, particularly as enzyme inhibitors and receptor modulators. The following mechanisms have been identified:
- Enzyme Inhibition : Compounds similar to this compound have shown potential in inhibiting key enzymes involved in metabolic pathways. For instance, studies have demonstrated its interaction with lysosomal acid lipase (LAL), which is crucial for lipid metabolism in cells .
- Receptor Modulation : The compound may act as a modulator of various receptors, influencing cellular signaling pathways. This activity is attributed to the presence of the pyrrolidine ring, which can facilitate binding to receptor sites.
Case Studies and Experimental Data
-
Inhibition of Lysosomal Acid Lipase :
A study focusing on thiadiazole carbamates demonstrated that certain carbamate derivatives effectively inhibit LAL, reducing cholesterol accumulation in cells affected by Niemann-Pick type C disease. While this compound was not the primary focus, its structural similarities suggest it could exhibit comparable inhibitory effects . -
Antitumor Activity :
Various carbamate derivatives have been investigated for their antitumor properties. For example, modifications to the carbamate structure have led to compounds that are significantly more potent against cancer cell lines than their parent compounds. This suggests that further exploration of carbamic acid derivatives could yield promising anticancer agents . -
Pharmacokinetics and Bioavailability :
The lipophilic nature of this compound enhances its oral bioavailability compared to other compounds in its class. Improved pharmacokinetics have been observed in experimental models, indicating its potential for therapeutic applications .
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of related carbamate compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Carbamic acid, N-methyl-N-(3S)-3-pyrrolidinyl-, 1,1-dimethylethyl ester | Methyl substitution on nitrogen | Enhanced solubility and altered pharmacokinetics |
| Carbamic acid, (3R)-3-pyrrolidinyl-, 1,1-dimethylethyl ester | Different stereochemistry | Variations in biological activity due to stereoisomerism |
| Carbamic acid, N-(7S)-5-azaspiro[2.4]hept-7-yl-, 1,1-dimethylethyl ester | Spirocyclic structure | Distinct binding properties due to spiro configuration |
Q & A
Q. What are the established synthetic routes for preparing carbamic acid, 3-pyrrolidinyl-, ethyl ester, and what experimental parameters influence yield?
- Methodological Answer : Synthesis typically involves reacting 3-pyrrolidinol with ethyl chloroformate under basic conditions (e.g., using NaHCO₃ or triethylamine). Key parameters include temperature control (0–5°C to minimize side reactions), stoichiometric ratios (excess ethyl chloroformate to ensure complete reaction), and solvent choice (e.g., dichloromethane or THF). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the ester .
- Data Consideration : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for CH₂O) .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish carbamic acid esters from structurally similar compounds?
- Methodological Answer :
- NMR : The ethyl ester group shows a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂). The pyrrolidinyl NH proton appears as a broad singlet at δ 5.5–6.0 ppm (exchange with D₂O confirms NH presence) .
- IR : A strong carbonyl stretch at ~1700–1750 cm⁻¹ (C=O of carbamate) and absence of carboxylic acid O-H stretches (~2500–3300 cm⁻¹) confirm ester formation .
- MS : Molecular ion peaks at m/z [M+H]⁺ matching the molecular formula (e.g., C₈H₁₄N₂O₂ for the parent compound) and fragment ions corresponding to pyrrolidinyl or ethyl group losses .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of carbamic acid esters in nucleophilic substitution or hydrolysis reactions?
- Methodological Answer : The carbamate’s electrophilic carbonyl carbon is susceptible to nucleophilic attack (e.g., by amines or water). Hydrolysis pathways depend on pH:
- Acidic conditions : Protonation of the carbonyl oxygen enhances electrophilicity, leading to faster cleavage of the ester bond.
- Basic conditions : OH⁻ directly attacks the carbonyl, forming a tetrahedral intermediate that decomposes to release CO₂ and the corresponding alcohol/amine .
Q. How can researchers address discrepancies in toxicological data for carbamic acid esters, particularly regarding carcinogenic potential?
- Methodological Answer :
- In vitro assays : Use Ames tests (bacterial mutagenicity) or mammalian cell genotoxicity assays (e.g., micronucleus tests) to assess mutagenic potential.
- In vivo studies : Design rodent models with controlled dosing (oral, intraperitoneal) and histopathological analysis of target organs (e.g., liver, lungs). Note that carbamic acid ethyl ester (urethane) is a known carcinogen, but structural analogs like the 3-pyrrolidinyl derivative may show reduced activity due to altered metabolism .
Q. What computational strategies (e.g., DFT, molecular docking) predict the biological activity or stability of carbamic acid esters?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate bond dissociation energies (BDEs) for the carbamate group, correlating with hydrolytic stability.
- Molecular Docking : Screen against targets like acetylcholinesterase (for neuroactivity) or cytochrome P450 enzymes (for metabolic profiling). Prioritize compounds with high binding affinity (ΔG < −7 kcal/mol) .
Data-Driven Research Challenges
Q. How should researchers design experiments to resolve conflicting reports on the ester’s thermal stability during storage or reaction conditions?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC purity checks can identify degradation products (e.g., CO₂ release or polymerization) .
- Contradiction Management : Variability in purity grades (e.g., technical vs. analytical grade solvents) may contribute to discrepancies. Standardize reagent sources and storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
